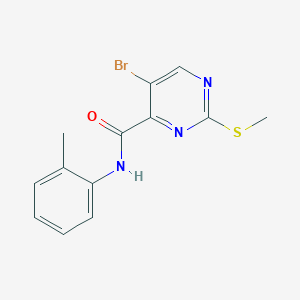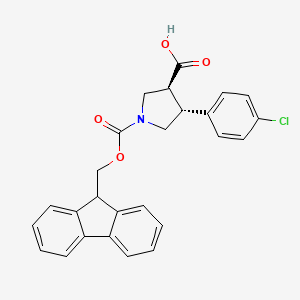![molecular formula C11H11F2NO2 B2738993 N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305325-92-0](/img/structure/B2738993.png)
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce apoptosis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, it also has some limitations, including its low stability and short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as multiple sclerosis, Huntington's disease, and stroke. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 2,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to form the amide. The final step involves the addition of acetic anhydride and pyridine to form the enamide. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Eigenschaften
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-11(16)14-10(6-15)8-4-3-7(12)5-9(8)13/h2-5,10,15H,1,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCMJWNQIMJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

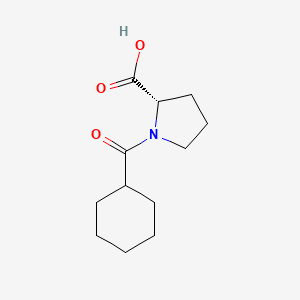
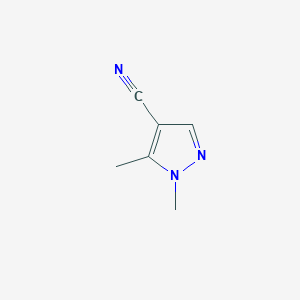

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
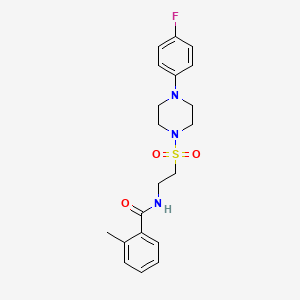
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
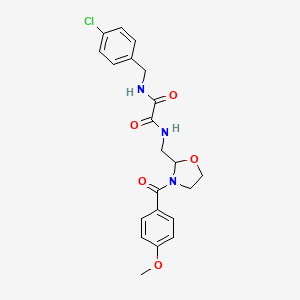

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)
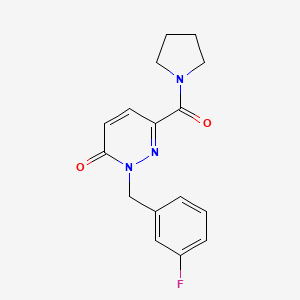
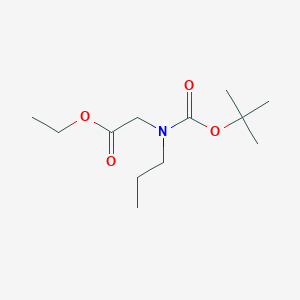
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
